N-(4-hydroxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide

Description

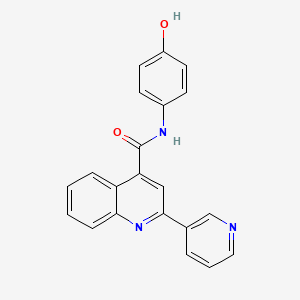

N-(4-Hydroxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a quinoline-4-carboxamide derivative characterized by a 4-hydroxyphenyl group attached to the carboxamide nitrogen and a pyridin-3-yl substituent at the 2-position of the quinoline core. The hydroxyl group on the phenyl ring may enhance hydrogen-bonding interactions, while the pyridinyl substituent could influence electronic properties and binding affinity to biological targets .

Properties

Molecular Formula |

C21H15N3O2 |

|---|---|

Molecular Weight |

341.4 g/mol |

IUPAC Name |

N-(4-hydroxyphenyl)-2-pyridin-3-ylquinoline-4-carboxamide |

InChI |

InChI=1S/C21H15N3O2/c25-16-9-7-15(8-10-16)23-21(26)18-12-20(14-4-3-11-22-13-14)24-19-6-2-1-5-17(18)19/h1-13,25H,(H,23,26) |

InChI Key |

HNIYLVPNVHOHGV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)NC4=CC=C(C=C4)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.

Introduction of the Pyridine Ring: This step might involve a cross-coupling reaction such as the Suzuki-Miyaura coupling, where a boronic acid derivative of pyridine reacts with a halogenated quinoline.

Amidation Reaction: The final step could involve the reaction of the quinoline derivative with 4-hydroxyaniline to form the carboxamide linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a quinone derivative, while reduction of a nitro group would yield an amine.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-hydroxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Quinoline-4-carboxamide Derivatives

The following table summarizes key analogs and their structural differences:

Key Observations:

Positional Isomerism : The hydroxyl group’s position (4- vs. 2-) in the phenyl ring (e.g., ) may alter solubility and hydrogen-bonding capacity, impacting pharmacokinetics .

Aromatic vs.

Electron-Withdrawing Groups : Chlorine (compound in ) and fluorine (compound G547-0192) may enhance metabolic stability or target affinity .

Physicochemical and Spectral Properties

- Melting Points : Analogs with rigid substituents (e.g., naphthyl in compound 7, 215–216°C) exhibit higher melting points than aliphatic derivatives (e.g., 168–170°C for compound 5a4 in ), suggesting stronger intermolecular forces .

- Purity : HPLC purity varies (97.6–99.7%), reflecting differences in synthetic routes and purification techniques (e.g., compound 5a3 at 99.7% vs. 5a5 at 97.6%) .

- Spectral Confirmation : All analogs were validated via ¹H/¹³C NMR and HRMS, ensuring structural fidelity .

Biological Activity

N-(4-hydroxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a quinoline core with substituents that include a hydroxyl group and a pyridine moiety. This unique structure contributes to its ability to interact with various biological targets, making it a candidate for drug development.

This compound exhibits its biological effects through several mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, disrupting their normal function. This is particularly relevant in cancer therapy, where enzyme inhibition can halt tumor growth.

- Receptor Modulation : It interacts with various receptors, modulating their signaling pathways. This interaction can lead to altered cellular responses, which is crucial in treating conditions like inflammation and cancer.

- Antimicrobial Activity : Preliminary studies suggest that the compound has antimicrobial properties, potentially effective against various bacterial strains.

Anticancer Properties

Research indicates that this compound may possess significant anticancer properties. A study highlighted the compound's ability to inhibit the proliferation of cancer cell lines, including human colorectal adenocarcinoma (Caco-2) and colon cancer (HCT-116) cells. The presence of the hydroxyl group at the 4-position is believed to enhance its anticancer activity by facilitating better interaction with cellular targets .

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays. It was tested against several mycobacterial species and exhibited activity comparable to standard antibiotics like isoniazid. Its mechanism appears to involve disruption of bacterial cell wall synthesis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

| Structural Feature | Biological Activity |

|---|---|

| Hydroxyl Group | Enhances enzyme inhibition and receptor binding |

| Pyridine Moiety | Increases solubility and bioavailability |

| Quinoline Core | Provides a scaffold for diverse modifications |

The SAR studies suggest that modifications in the substituents can lead to variations in potency and selectivity against different biological targets .

Case Studies

- In Vitro Studies : A series of investigations demonstrated that derivatives of quinoline carboxamides, including this compound, exhibited selective cytotoxicity against cancer cells while showing minimal toxicity towards normal cells .

- Animal Models : In vivo studies using mouse models have shown that compounds similar to this compound can significantly reduce tumor size when administered at specific dosages over a defined period .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.